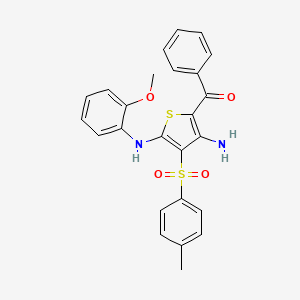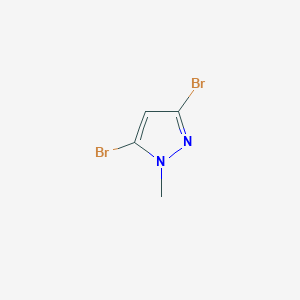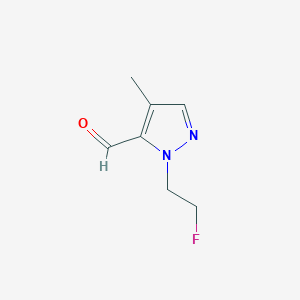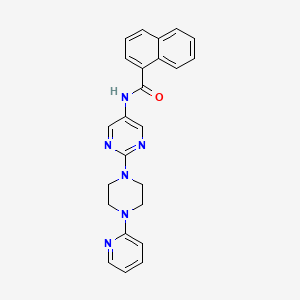![molecular formula C14H15N3O3S B2597371 5-((4-(1H-pirazol-1-il)fenil)sulfonil)-2-oxa-5-azabiciclo[2.2.1]heptano CAS No. 2034306-11-9](/img/structure/B2597371.png)
5-((4-(1H-pirazol-1-il)fenil)sulfonil)-2-oxa-5-azabiciclo[2.2.1]heptano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects .
Synthesis Analysis
Pyrazolines or their analogs can be prepared by several synthesis strategies. Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .Molecular Structure Analysis
Pyrazolines consist of a five-member ring with two nitrogen atoms at different positions, and hence exist as three isomeric forms of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline .Chemical Reactions Analysis
The pyrazoline compounds can be prepared by cyclization of chalcones with 3-hydrazine-6-phenyl pyridazine .Aplicaciones Científicas De Investigación
- Las estructuras cristalinas del compuesto se han investigado para comprender su entorno supramolecular. Los investigadores han sintetizado una serie de 1,3,5-tris(1-fenil-1H-pirazol-5-il)bencenos y han encontrado que las interacciones de apilamiento plano entre los bencenos no ocurren ni en estado sólido ni líquido .
- Los investigadores han explorado las posibles propiedades anticancerígenas de este compuesto. En un estudio, se evaluó la actividad citotóxica de un derivado de 1,3,5-tris(1-fenil-1H-pirazol-5-il)bencenos. El compuesto exhibió resultados prometedores, lo que indica su potencial como agente anticancerígeno .
- Se han realizado estudios de acoplamiento molecular para evaluar la afinidad de unión de este compuesto con dianas proteicas relevantes en parásitos de Leishmania y malaria .
- Los pirazoles, incluido este compuesto, pueden formar sistemas apilados columnares en estructuras supramoleculares. Tales arreglos pueden mejorar las propiedades luminiscentes y fluorescentes .
- En un estudio, se utilizó citometría de flujo para investigar la capacidad de un complejo que contiene este compuesto para inducir apoptosis en líneas celulares HeLa .
- Los investigadores han explorado derivados de este compuesto con varios sustituyentes. Se investigaron grupos donadores de electrones y atractores de electrones para su actividad citotóxica .
Química Supramolecular e Ingeniería de Cristales
Actividad Anticancerígena
Evaluación Antileishmanial y Antimalárica
Propiedades de Luminiscencia y Fluorescencia Supramolecular
Inducción de Apoptosis
Estudios de Relación Estructura-Actividad (SAR)
Mecanismo De Acción
Pyrazole Compounds
The pyrazole ring is a common feature in many biologically active compounds. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been found to interact with various enzymes and receptors, resulting in a wide spectrum of pharmacological actions .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-pyrazol-1-ylphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-21(19,17-9-13-8-12(17)10-20-13)14-4-2-11(3-5-14)16-7-1-6-15-16/h1-7,12-13H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFWXXBKLDJZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2597292.png)
![4-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide](/img/structure/B2597293.png)
![9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B2597294.png)
![1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2597297.png)

![3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2597303.png)

![3-(4-fluorophenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597306.png)


![3,5-Dimethyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2597310.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2597311.png)
